1-[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone
Description
1-[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone is a complex organic compound that features a piperidine and piperazine ring
Properties
IUPAC Name |
1-[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-2-22-12-14-23(15-13-22)17-20(26)24-10-8-21(18-25,9-11-24)16-19-6-4-3-5-7-19/h3-7,25H,2,8-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKKHGRPQWJDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCC(CC2)(CC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylpiperidine with formaldehyde to form 4-benzyl-4-(hydroxymethyl)piperidine. This intermediate is then reacted with 4-ethylpiperazine and ethanone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carbonyl group in ethanone can be reduced to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 1-[4-Benzyl-4-(carboxyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone.
Reduction: 1-[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
1-[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: Similar structure but lacks the piperazine ring.
tert-butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate: Contains a piperidine and piperazine ring but with different substituents.
Uniqueness
1-[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone is unique due to the specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
